molecular formula C5H4N2O4S B6187456 methyl 5-nitro-1,3-thiazole-2-carboxylate CAS No. 2648961-96-8

methyl 5-nitro-1,3-thiazole-2-carboxylate

Cat. No.: B6187456
CAS No.: 2648961-96-8
M. Wt: 188.2
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Description

Methyl 5-nitro-1,3-thiazole-2-carboxylate is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical applications . The compound is characterized by the presence of a nitro group at the 5-position and a carboxylate ester at the 2-position of the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-nitro-1,3-thiazole-2-carboxylate typically involves the nitration of a thiazole precursor followed by esterification. One common method involves the reaction of 2-aminothiazole with nitric acid to introduce the nitro group, followed by esterification with methanol in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and the use of solvents like acetic acid or sulfuric acid to facilitate the nitration process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-nitro-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-nitro-1,3-thiazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-nitro-1,3-thiazole-2-carboxylate involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or cytotoxic effects. The thiazole ring can also interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-1,3-thiazole-2-carboxylate
  • Ethyl 5-nitro-1,3-thiazole-2-carboxylate
  • 5-Nitro-1,3-thiazole-2-carboxylic acid

Uniqueness

Methyl 5-nitro-1,3-thiazole-2-carboxylate is unique due to the presence of both a nitro group and a carboxylate ester, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications .

Properties

CAS No.

2648961-96-8

Molecular Formula

C5H4N2O4S

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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